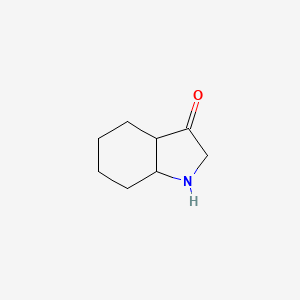![molecular formula C10H12N2O2 B13506580 ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13506580.png)
ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as inhibitors of various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the pyridine moiety. The carboxylate group is then esterified with ethanol to yield the final product. Key reagents used in these steps include trifluoroacetic acid, palladium catalysts, and various amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system .
Wissenschaftliche Forschungsanwendungen
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a modulator of biological pathways, particularly those involving kinase enzymes.
Medicine: It has shown promise as an inhibitor of fibroblast growth factor receptors, making it a potential candidate for cancer therapy
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents
Wirkmechanismus
The mechanism of action of ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating various signaling pathways involved in cell proliferation, migration, and survival. This makes it a valuable compound in the study and treatment of diseases like cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the ethyl carboxylate group.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Another derivative with a methyl ester group instead of an ethyl ester
Uniqueness
Ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)12-6-8/h5-6H,2-4H2,1H3,(H,11,12) |
InChI-Schlüssel |
XVGFTAGZFCKXIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(NCC2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



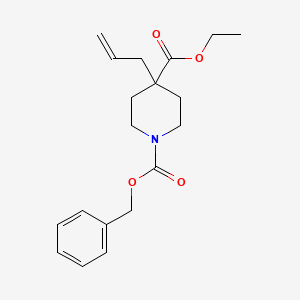

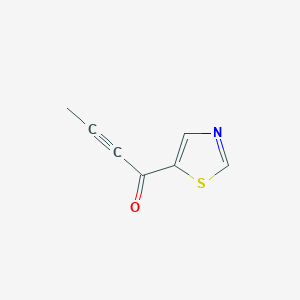
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
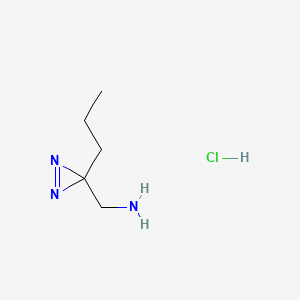
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
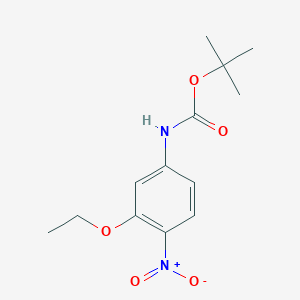
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506548.png)
![Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13506556.png)

![tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13506569.png)
